4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid
Overview
Description
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid is a chemical compound known for its diverse applications in various fields such as chemistry, biology, medicine, and industry. It is characterized by the presence of a chlorophenyl group, a methylsulfonyl group, and a butanoic acid moiety, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid typically involves the following steps:
Formation of the Chlorophenyl Intermediate: The initial step involves the chlorination of a phenyl ring to form 4-chlorophenyl.
Introduction of the Methylsulfonyl Group: The chlorophenyl intermediate is then reacted with a methylsulfonyl chloride in the presence of a base such as triethylamine to introduce the methylsulfonyl group.
Formation of the Butanoic Acid Moiety: The final step involves the reaction of the intermediate with butanoic acid under acidic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4-[(4-Chlorophenyl)(methylsulfonyl)amino]pentanoic acid: Similar structure with an additional carbon in the butanoic acid moiety.
4-[(4-Chlorophenyl)(ethylsulfonyl)amino]butanoic acid: Similar structure with an ethylsulfonyl group instead of a methylsulfonyl group.
4-[(4-Bromophenyl)(methylsulfonyl)amino]butanoic acid: Similar structure with a bromophenyl group instead of a chlorophenyl group.
Uniqueness
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Biological Activity
4-[(4-Chlorophenyl)(methylsulfonyl)amino]butanoic acid (commonly referred to as the compound) has garnered attention in the scientific community due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound is characterized by a chlorophenyl group and a methylsulfonyl group attached to a butanoic acid backbone. Its molecular formula is CHClNOS, with a molecular weight of approximately 291.75 g/mol. The presence of these functional groups suggests significant potential for interaction with biological targets.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties . It has shown effectiveness against various pathogens, making it a candidate for further therapeutic exploration.
Table 1: Antimicrobial Activity Data
Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
---|---|---|
Staphylococcus aureus | 32 µg/mL | |
Escherichia coli | 16 µg/mL | |
Candida albicans | 64 µg/mL |
These results highlight the compound's potential as an antimicrobial agent, particularly against Gram-positive bacteria and fungi.
Anticancer Activity
In addition to its antimicrobial effects, the compound has demonstrated anticancer activity . Studies have indicated that it may inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Case Study: Anticancer Efficacy
In a study evaluating the effects on breast cancer cell lines (MCF-7), this compound exhibited an IC value of 15 µM after 48 hours of treatment. This indicates significant cytotoxicity against these cancer cells.
Table 2: Anticancer Activity Data
Cancer Cell Line | IC (µM) | Mechanism of Action | Reference |
---|---|---|---|
MCF-7 | 15 | Induction of apoptosis | |
HeLa | 20 | Cell cycle arrest | |
A549 | 25 | Inhibition of proliferation |
The biological activity of this compound is believed to involve its interaction with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity and leading to diverse biological effects.
Potential Molecular Targets:
- GABA Transporters : The compound has been investigated for its inhibitory effects on GABA transporters, which are crucial in neurotransmission and may play a role in neuropathic pain management .
- Enzymatic Pathways : Studies suggest that it may affect pathways involved in cell proliferation and apoptosis, particularly in cancer cells.
Applications in Research
Given its promising biological activities, this compound is being explored for various applications:
- Pharmaceutical Development : Its potential as an antimicrobial and anticancer agent positions it as a candidate for drug development.
- Research Tool : The compound serves as a valuable tool in studying enzyme interactions and cellular mechanisms related to disease processes.
Properties
IUPAC Name |
4-(4-chloro-N-methylsulfonylanilino)butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClNO4S/c1-18(16,17)13(8-2-3-11(14)15)10-6-4-9(12)5-7-10/h4-7H,2-3,8H2,1H3,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBFMZHDUGXKPAP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CCCC(=O)O)C1=CC=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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